2-Methyl-4-(1-pyrrolidinyl)aniline
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Overview
Description
2-Methyl-4-(1-pyrrolidinyl)aniline, also known as this compound, is a useful research compound. Its molecular formula is C11H16N2 and its molecular weight is 176.26 g/mol. The purity is usually 95%.
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Scientific Research Applications
Crystal Structure and Theoretical Studies
Research on compounds similar to "2-Methyl-4-(1-pyrrolidinyl)aniline" includes studies on their crystal structures and theoretical analysis. For instance, the study of 4-((pyrrolidin-1-ylsulfonyl)methyl)aniline revealed insights into its crystal structure, showcasing strong hydrogen bonds and weak C-H···π interactions, forming a three-dimensional network. Density Functional Theory (DFT) calculations aligned closely with experimental data, indicating the precision of theoretical models in predicting molecular geometries and interactions (Krishnan et al., 2021).
Androgen Receptor Antagonism
In the realm of bioorganic chemistry, derivatives of pyrrolidine have been designed as novel androgen receptor (AR) antagonists. These compounds, including 4-(anilino)pyrrole-2-carboxamides, were synthesized to target AR without steroidal or anilide structures, showing promise in inhibiting the growth of androgen-dependent cells (Wakabayashi et al., 2008).
Green Chemistry Applications
The synthesis of pyrrolidin-2-ones using ultrasound in an aqueous medium demonstrates an eco-friendly approach to organic synthesis. This technique reduces reaction times and energy requirements, aligning with the principles of green chemistry (Franco et al., 2012).
Catalysis and Synthesis
Studies on the catalytic synthesis of pyrrolidine derivatives highlight the utility of such compounds in organic synthesis. For example, the one-pot three-component synthesis of highly substituted piperidines employs 1-methyl-2-oxopyrrolidinium hydrogen sulfate as an ionic liquid catalyst, showcasing efficient methodologies for producing complex organic structures (Sajadikhah et al., 2012).
Mechanistic and Synthetic Studies
Further research delves into the mechanisms of synthesis and the formation of pyrrolidine-based compounds. An unexpected [1,5]-hydrogen shift observed in the synthesis of nitroanilines provides insights into the nuanced behaviors of these molecules under specific conditions, contributing to our understanding of organic reaction mechanisms (Davies et al., 2002).
Future Directions
The future directions in the research of compounds like 2-Methyl-4-(1-pyrrolidinyl)aniline could involve the design of new pyrrolidine compounds with different biological profiles . The stereogenicity of carbons in the pyrrolidine ring and the spatial orientation of substituents can lead to a different biological profile of drug candidates . This could guide medicinal chemists to the best approach in the design of these compounds .
Properties
IUPAC Name |
2-methyl-4-pyrrolidin-1-ylaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2/c1-9-8-10(4-5-11(9)12)13-6-2-3-7-13/h4-5,8H,2-3,6-7,12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRJYOMHGXWVGNA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2CCCC2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40931940 |
Source
|
Record name | 2-Methyl-4-(pyrrolidin-1-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40931940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
143525-69-3 |
Source
|
Record name | 2-Methyl-4-(pyrrolidin-1-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40931940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methyl-4-(pyrrolidin-1-yl)aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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